Clodronate

Description

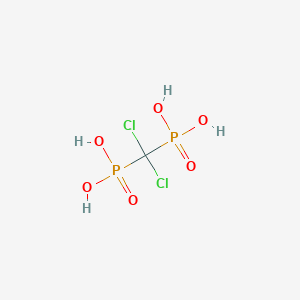

Structure

3D Structure

Properties

IUPAC Name |

[dichloro(phosphono)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4Cl2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSIXWWBWUQEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4Cl2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046959 | |

| Record name | Clodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clodronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.47e+00 g/L | |

| Record name | Clodronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10596-23-3 | |

| Record name | Clodronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10596-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clodronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clodronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00720 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clodronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLODRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0813BZ6866 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clodronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 °C | |

| Record name | Clodronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00720 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clodronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of Non-Nitrogen Containing Bisphosphonates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-nitrogen containing bisphosphonates represent the first generation of a powerful class of drugs primarily utilized in the management of bone disorders characterized by excessive osteoclast activity. Unlike their nitrogen-containing successors, these simpler bisphosphonates, including etidronate, clodronate, and tiludronate, exert their therapeutic effects through a distinct mechanism of action. This technical guide provides a comprehensive exploration of the core mode of action of non-nitrogen containing bisphosphonates, detailing their molecular interactions, cellular consequences, and the key experimental methodologies used to elucidate these pathways. Quantitative data on their efficacy are presented, and critical signaling pathways and experimental workflows are visualized to offer a clear and in-depth understanding for researchers, scientists, and professionals in drug development.

Introduction: A Tale of Two Classes

Bisphosphonates are synthetic analogues of inorganic pyrophosphate, characterized by a P-C-P backbone that renders them resistant to enzymatic hydrolysis.[1] This structural feature confers a high affinity for hydroxyapatite, the mineral component of bone, leading to their preferential accumulation at sites of active bone remodeling.[2] While all bisphosphonates share this bone-targeting property, they are broadly classified into two groups based on their chemical structure and mechanism of action: non-nitrogen containing and nitrogen-containing bisphosphonates.[3][4]

The simpler, non-nitrogen containing bisphosphonates, such as etidronate and this compound, are considered first-generation compounds.[2][5] Their primary mode of action involves intracellular metabolism into non-hydrolyzable, cytotoxic analogues of adenosine triphosphate (ATP).[1][6] In contrast, the more potent, second- and third-generation nitrogen-containing bisphosphonates act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, thereby disrupting essential cellular processes for osteoclast function and survival.[3][4] This guide will focus exclusively on the intricate molecular and cellular mechanisms of the non-nitrogen containing bisphosphonates.

The Core Mechanism: Intracellular Deception and Cellular Demise

The mode of action of non-nitrogen containing bisphosphonates is a compelling example of targeted cellular disruption. Once internalized by osteoclasts during bone resorption, these drugs are not passive inhibitors but are actively metabolized, leading to the demise of the cell.

Cellular Uptake and Metabolism to Cytotoxic ATP Analogues

Following their release from the bone matrix in the acidic environment of the resorption lacuna, non-nitrogen containing bisphosphonates are taken up by osteoclasts.[5] Inside the cell, they are recognized by aminoacyl-tRNA synthetases, enzymes that normally catalyze the formation of aminoacyl-adenylates.[1] These enzymes mistakenly incorporate the bisphosphonate into the terminal pyrophosphate moiety of ATP, generating non-hydrolyzable ATP analogues.[3]

For instance, this compound is metabolized to adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl₂p).[6] This metabolic conversion is the cornerstone of the mechanism of action for this class of drugs.

Disruption of ATP-Dependent Cellular Processes and Induction of Apoptosis

The accumulation of these non-functional ATP analogues within the osteoclast has catastrophic consequences. These molecules competitively inhibit numerous ATP-dependent intracellular enzymes and processes that are vital for cell survival and function.[6] This widespread disruption of cellular energy metabolism ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[3][5]

Key events in this process include:

-

Mitochondrial Dysfunction: The cytotoxic ATP analogues can interfere with mitochondrial function, a central hub for apoptosis signaling.[7]

-

Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Both nitrogen-containing and non-nitrogen-containing bisphosphonates have been shown to induce the activation of caspase-3, a key executioner caspase in osteoclasts.[7]

The induction of osteoclast apoptosis is a primary mechanism by which non-nitrogen containing bisphosphonates reduce bone resorption.[3][5]

Data Presentation: Quantifying the Effects

The efficacy of non-nitrogen containing bisphosphonates can be quantified both in vitro through measures of osteoclast inhibition and in vivo through the analysis of bone turnover markers in clinical settings.

Table 1: In Vitro Activity of Non-Nitrogen Containing Bisphosphonates

| Bisphosphonate | Target/Assay | IC₅₀ | Species/Cell Type | Reference |

| Tiludronate | Vacuolar H⁺-ATPase (Proton Transport) | 466 nM | Avian Osteoclast-derived Vesicles | [8] |

| Etidronate | Proton Transport | ≥ 5 mM | Avian Osteoclast-derived Vesicles | [8] |

| This compound | Proliferation Inhibition | > 10 µM | Human Preosteoclastic Cells (FLG 29.1) | [6] |

Note: IC₅₀ values can vary significantly based on the specific assay conditions, cell type, and species. The data presented here are from individual studies and should be interpreted with this in mind.

Table 2: Clinical Efficacy of Non-Nitrogen Containing Bisphosphonates on Bone Turnover Markers

| Bisphosphonate | Condition | Dose | Duration | Marker | Mean Reduction from Baseline | Reference |

| Tiludronate | Paget's Disease | 400 mg/day | 12 weeks | Serum Alkaline Phosphatase (SAP) | 51% | [9] |

| Tiludronate | Paget's Disease | 200 mg/day | 12 weeks | Serum Alkaline Phosphatase (SAP) | 46% | [9] |

| Etidronate | Paget's Disease | 400 mg/day | 6 months | Serum Alkaline Phosphatase | 44% | [10] |

| Etidronate | Paget's Disease | 400 mg/day | 6 months | Urinary Deoxypyridinoline | 51% | [10] |

| This compound | Hypercalcemia of Malignancy | 1500 mg (single infusion) | Not specified | Urinary NTx | Significant decrease | [11] |

| This compound | Hypercalcemia of Malignancy | 1500 mg (single infusion) | Not specified | Urinary Crosslaps | Significant decrease | [11] |

| This compound | Healthy Horses | 1.8 mg/kg (single IM) | Not specified | Serum TRAcP5B | Significant decrease | [12] |

Mandatory Visualizations: Pathways and Protocols

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of non-nitrogen containing bisphosphonates.

Caption: Experimental workflow for assessing bisphosphonate effects.

Caption: Comparison of bisphosphonate modes of action.

Experimental Protocols: A Guide to Methodologies

The following protocols provide an overview of key experimental techniques used to study the effects of non-nitrogen containing bisphosphonates.

Osteoclast Apoptosis Assay (TUNEL Staining)

Objective: To detect DNA fragmentation characteristic of apoptosis in osteoclasts treated with bisphosphonates.

Methodology:

-

Cell Culture: Isolate osteoclast precursors from bone marrow and culture them on bone or dentine slices in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.

-

Bisphosphonate Treatment: Treat the mature osteoclast cultures with varying concentrations of the non-nitrogen containing bisphosphonate (e.g., this compound, etidronate) for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based solution (e.g., 0.1% Triton X-100 in sodium citrate).

-

TUNEL Reaction: Perform the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) reaction according to the manufacturer's instructions. This involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Counterstaining and Imaging: Counterstain the cell nuclei with a DNA-binding dye such as DAPI. Visualize the cells using fluorescence microscopy. TUNEL-positive nuclei (indicating apoptosis) will exhibit bright fluorescence.

-

Quantification: Quantify the percentage of apoptotic osteoclasts by counting the number of TUNEL-positive, multinucleated cells relative to the total number of multinucleated cells.

Bone Resorption Pit Assay

Objective: To quantify the bone-resorbing activity of osteoclasts following treatment with bisphosphonates.

Methodology:

-

Substrate Preparation: Use thin slices of bone or dentine, or commercially available calcium phosphate-coated plates as the substrate for osteoclast culture.

-

Osteoclast Culture and Treatment: Culture and treat osteoclasts with bisphosphonates as described in the apoptosis assay protocol.

-

Cell Removal: After the treatment period, remove the osteoclasts from the substrate by sonication or treatment with a cell detachment solution.

-

Pit Staining: Stain the resorption pits on the bone/dentine slices with a dye such as toluidine blue.

-

Imaging and Analysis: Visualize the stained pits using light microscopy and capture images. Use image analysis software to quantify the total area of resorption pits per slice.

-

Data Normalization: Normalize the resorbed area to the number of osteoclasts or to the total area of the slice to compare the effects of different bisphosphonate concentrations.

Detection of ATP Analogues (AppCCl₂p) by HPLC-MS

Objective: To detect and identify the intracellular metabolites of non-nitrogen containing bisphosphonates.

Methodology:

-

Cell Culture and Treatment: Culture a large number of osteoclasts or a relevant cell line (e.g., macrophages) and treat with the bisphosphonate of interest (e.g., this compound).

-

Cell Lysis and Extraction: Harvest the cells and lyse them to release intracellular contents. Perform a metabolite extraction using a suitable solvent system (e.g., methanol/water).

-

Chromatographic Separation: Analyze the cell extracts using High-Performance Liquid Chromatography (HPLC). An ion-pairing reversed-phase column is often used for the separation of these polar, charged molecules.

-

Mass Spectrometric Detection: Couple the HPLC system to a mass spectrometer (MS) for the detection and identification of the metabolites. Use electrospray ionization (ESI) in negative ion mode.

-

Identification and Quantification: Identify the ATP analogue (e.g., AppCCl₂p) based on its specific mass-to-charge ratio (m/z) and fragmentation pattern in tandem MS (MS/MS) analysis. Quantify the metabolite by comparing its peak area to that of a known standard.

Conclusion: A Foundational Understanding for Future Development

The mode of action of non-nitrogen containing bisphosphonates, centered on their intracellular conversion to cytotoxic ATP analogues and subsequent induction of osteoclast apoptosis, provides a clear and potent mechanism for inhibiting bone resorption. While largely superseded by the more potent nitrogen-containing bisphosphonates for the treatment of osteoporosis, their distinct mechanism continues to be of significant interest. A thorough understanding of their molecular pharmacology, supported by robust experimental data, is crucial for the rational design of new therapeutics for bone diseases and for exploring potential applications in other fields where targeted cell ablation is desired. This guide provides a foundational, in-depth resource for scientists and researchers dedicated to advancing the field of bone biology and drug development.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. dovepress.com [dovepress.com]

- 3. Non-biological Antiresorptive: Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-nitrogen-containing bisphosphonates and nitrogen-containing bisphosphonates for the treatment of atherosclerosis and vascular calcification: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differences between the bisphosphonates for the prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound acts on human osteoclastic cell proliferation, differentiation and function in a bioreversible manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The bisphosphonate tiludronate is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tiludronate therapy for Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative study of alendronate versus etidronate for the treatment of Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of new bone resorption markers in a randomized comparison of pamidronate or this compound for hypercalcemia of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound detection and effects on markers of bone resorption are prolonged following a single administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]

Clodronate's Impact on Non-Phagocytic Cells In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Clodronate, a non-nitrogen-containing bisphosphonate, is extensively utilized as a research tool for the in vivo depletion of macrophages and other phagocytic cells.[1][2] Its encapsulation within liposomes ensures specific targeting, as these vesicles are readily engulfed by phagocytes, leading to high intracellular drug concentrations and subsequent apoptosis.[1][3] While this targeted depletion is the primary application, a growing body of evidence reveals that this compound can exert significant, often overlooked, effects on non-phagocytic cells. These impacts can be direct, resulting from cellular uptake of free this compound, or indirect, arising as a consequence of macrophage depletion and the subsequent alteration of the tissue microenvironment.

This technical guide provides an in-depth analysis of this compound's known effects on non-phagocytic cells in vivo, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways and processes to support advanced research and drug development.

Mechanisms of Action in Non-Phagocytic Cells

The canonical mechanism of this compound action involves its intracellular metabolization into a non-hydrolyzable ATP analog, adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl₂p).[4][5] This toxic metabolite induces apoptosis, primarily by disrupting mitochondrial ATP/ADP translocase.[3] While liposomal delivery is highly efficient for targeting phagocytes, non-phagocytic cells may be exposed to this compound through several alternative routes:

-

Uptake of Free Drug: Although less efficient than liposomal delivery, some non-phagocytic cells can internalize free this compound. Osteoclasts are a primary example of non-macrophage cells that effectively internalize the free drug.[3] Other cell types may utilize fluid-phase endocytosis, though this typically requires higher extracellular concentrations.

-

Indirect "Bystander" Effects: The depletion of resident macrophages profoundly alters the local cytokine and growth factor milieu. This can indirectly influence the behavior, proliferation, and function of neighboring non-phagocytic cells such as fibroblasts, endothelial cells, and osteoblasts.[6]

-

Interaction with Extracellular Proteins: this compound has been shown to interact directly with extracellular proteins like Fibroblast Growth Factor 2 (FGF2), altering their conformation and inhibiting their signaling activity.[7]

Quantitative Data Summary: In Vivo and In Vitro Effects

The following tables summarize the quantitative findings from key studies on the impact of this compound on various non-phagocytic cells.

Table 1: Effects of this compound on Osteoblasts

| Cell Type/Model | This compound Formulation & Dose | Observed Impact | Proposed Mechanism | Reference |

| Pre-osteoblasts (MC3T3-E1) in vitro | Free this compound (0.5-1.0 mg/mL) | Significant increase in Bglap expression (maturation marker). | Direct effect on osteoblast maturation. | [8] |

| Pluripotent mesenchymal cells (ST2) and MC3T3-E1 in vitro | Free this compound (10⁻⁵ M) | Increased alkaline phosphatase (ALP) activity and mineralization. | Direct action enhancing osteoblast differentiation. | [9] |

| Osteoblast-like cells (MG63) in vitro | Free this compound (10⁻⁹ to 10⁻⁵ mol/L) | Increased proliferation at low doses; decreased ALP activity and mineralization. | Alteration of osteoblast physiology, impairing differentiation. | [10][11] |

| C57BL/6J Mice in vivo | This compound Liposomes (i.p. injection) | Reduced number of osteoblasts per bone surface. | Indirect, likely a coupling response to decreased osteoclast signaling. | [8] |

| C57BL/6J Mice in vivo | This compound Liposomes (i.v. injection) | Dramatic decrease in osteoblast and osteoprogenitor cell numbers. | Not fully elucidated, potentially linked to changes in the hematopoietic stem cell niche. | [1] |

Table 2: Effects of this compound on Endothelial Cells and Angiogenesis

| Cell Type/Model | This compound Formulation & Dose | Observed Impact | Proposed Mechanism | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) in vitro | Free this compound (30 µM) | Dose-dependent inhibition of cell proliferation. | Direct inhibition. | [12][13] |

| HUVECs in vitro | Free this compound (low µM) | Reduced FGF2-induced cell proliferation and tube formation. | Direct interaction with FGF2, inhibiting its pro-angiogenic activity. | [7][12] |

| Chick Embryo Chorioallantoic Membrane (CAM) Assay in vivo | Free this compound | Inhibition of FGF2-induced angiogenesis. | Anti-angiogenic effect. | [12] |

| Rat/Rabbit Balloon Injury Model in vivo | This compound Liposomes (i.v.) | No direct effect observed on endothelial or smooth muscle cells. | High specificity of liposomal formulation for macrophages. | [6] |

Table 3: Effects of this compound on Other Non-Phagocytic Cells

| Cell Type/Model | This compound Formulation & Dose | Observed Impact | Proposed Mechanism | Reference |

| Polymorphonuclear Neutrophils (PMNs) in vivo | This compound Liposomes (i.v.) | No change in circulating cell numbers, but functional arrest ("stunning"). | Uptake of liposomes leading to impaired phagocytosis, migration, and ROS production. | [14][15] |

| Renal Epithelial Cells (Mouse I/R model) in vivo | This compound Liposomes | Reduced epithelial cell swelling and shedding. | Indirect effect, secondary to macrophage depletion and reduced inflammation (e.g., TGF-β). | [16] |

| Fibroblasts (Wound healing model) in vivo | This compound Liposomes | Impaired skin regeneration and dermal reconstitution. | Indirect effect, likely due to the absence of pro-regenerative macrophage signals. | [17] |

Experimental Protocols

Protocol 1: In Vivo Macrophage Depletion and Analysis of Non-Phagocytic Cell Effects

This protocol provides a general framework for studying the in vivo effects of this compound. Specific doses and timelines should be optimized for the animal model and research question.

-

Animal Model: C57BL/6 mice (8-12 weeks old) are commonly used.

-

Reagents:

-

This compound Liposomes (e.g., from Clodrosome®)

-

Control (PBS-loaded) Liposomes

-

Saline solution for injection

-

-

Administration:

-

For systemic macrophage depletion, administer this compound liposomes via intravenous (i.v.) injection (e.g., tail vein) or intraperitoneal (i.p.) injection. A common starting dose is 100-200 µL per mouse, repeated every 2-3 days to maintain depletion.[18]

-

Administer an equivalent volume of control liposomes to a parallel cohort of animals.

-

-

Tissue Harvest and Analysis:

-

Harvest target organs (e.g., bone, kidney, skin) at desired time points after administration (e.g., 24h, 7 days, 14 days).

-

Histology: Fix tissues in 4% paraformaldehyde, embed in paraffin, and section. Use Hematoxylin & Eosin (H&E) for general morphology. Use specific stains like Masson's Trichrome for fibrosis.

-

Immunohistochemistry (IHC) / Immunofluorescence (IF): Use antibodies to identify and quantify cell populations.

-

Macrophages: F4/80, CD68

-

Osteoblasts: Osteocalcin, Alkaline Phosphatase (ALP)

-

Endothelial Cells: CD31

-

Fibroblasts: α-SMA (for activated fibroblasts)

-

-

Flow Cytometry: Prepare single-cell suspensions from tissues to quantify cell populations and analyze surface marker expression.

-

Gene Expression Analysis: Isolate RNA from tissues or sorted cell populations and perform qRT-PCR or RNA-seq to analyze changes in gene expression related to cell function, proliferation, or apoptosis.

-

Visualizations: Pathways and Workflows

Diagram 1: Mechanisms of this compound Impact on Non-Phagocytic Cells

Caption: Overview of direct and indirect pathways by which this compound affects non-phagocytic cells.

Diagram 2: Experimental Workflow for In Vivo Analysis

Caption: Standardized workflow for assessing this compound's impact on non-phagocytic cells in vivo.

Diagram 3: Signaling Logic - Indirect Impact on Tissue Repair

Caption: Cause-and-effect diagram illustrating how macrophage depletion indirectly impairs tissue repair.

References

- 1. This compound-Liposome Mediated Macrophage Depletion Abrogates Multiple Myeloma Tumor Establishment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrophage depletion induced by this compound-loaded erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Depletion – Clodrosome: Liposomal this compound [clodrosome.com]

- 4. The cellular uptake and metabolism of this compound in RAW 264 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Macrophage depletion by this compound-containing liposomes reduces neointimal formation after balloon injury in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of this compound with fibroblast growth factor 2 reduces FGF2-activity in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-Loaded Liposome Treatment Has Site-Specific Skeletal Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound stimulates osteoblast differentiation in ST2 and MC3T3-E1 cells and rat organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digibug.ugr.es [digibug.ugr.es]

- 11. Effect of this compound on Antigenic Profile, Growth, and Differentiation of Osteoblast-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rupress.org [rupress.org]

- 15. rupress.org [rupress.org]

- 16. Depletion of macrophages with this compound liposomes partially attenuates renal fibrosis on AKI–CKD transition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Macrophage-depleting Agent this compound Promotes Durable Hematopoietic Chimerism and Donor-specific Skin Allograft Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Clodronate in Inhibiting Bone Resorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological action of clodronate, a first-generation, non-nitrogen-containing bisphosphonate, in the inhibition of osteoclast-mediated bone resorption. We will explore its core mechanism of action, detail its effects on relevant signaling pathways, present quantitative data from key preclinical and clinical studies, and provide methodologies for the essential experiments used in its evaluation.

Core Mechanism of Action: Induction of Osteoclast Apoptosis

This compound's primary mechanism is fundamentally different from that of nitrogen-containing bisphosphonates.[1][2] Instead of targeting the mevalonate pathway, this compound acts as a prodrug that is metabolized within osteoclasts into a cytotoxic ATP analog.[3]

Upon endocytosis by an active osteoclast, this compound is intracellularly converted by aminoacyl-tRNA synthetases into adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl₂p).[1][3] This molecule is a non-hydrolyzable analog of ATP. The accumulation of AppCCl₂p within the osteoclast has profound and ultimately fatal consequences for the cell. The primary target of AppCCl₂p is the mitochondrial ADP/ATP translocase (ANT), an integral membrane protein responsible for exchanging mitochondrial ATP for cytosolic ADP.[4][5][6]

Competitive inhibition of the ANT by AppCCl₂p disrupts cellular energy metabolism, leading to a depletion of intracellular ATP, collapse of the mitochondrial membrane potential, and the initiation of the apoptotic cascade, culminating in osteoclast cell death.[4][7][8] This process involves the activation of key executioner caspases, such as caspase-3.[9]

Secondary Mechanism: Modulation of Osteoblast Signaling

Beyond its direct cytotoxic effects on osteoclasts, evidence suggests this compound can also indirectly influence bone resorption by modulating osteoblast activity. Osteoblasts control osteoclast differentiation and activation through the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG). The RANKL/OPG ratio is a critical determinant of bone resorption.

Studies have shown that under certain conditions, such as mechanical loading, this compound can decrease the compression-induced increase in the RANKL/OPG ratio expressed by human osteoblasts.[10] Specifically, this compound was found to inhibit the mechanically-induced upregulation of RANKL gene expression in a concentration-dependent manner.[10] This suggests a secondary pathway where this compound, by acting on osteoblasts, can reduce the pro-resorptive signals sent to osteoclast precursors, thereby diminishing their differentiation and activation.

Quantitative Data on the Efficacy of this compound

The inhibitory effect of this compound on bone resorption has been quantified in numerous in vitro and clinical studies.

Table 1: In Vitro Effects of this compound

| Cell Type | Parameter Measured | This compound Concentration | Result | Reference |

| Human Osteoclast-like Cells (HOC) | Apoptosis | 100 µM | Dose-dependent increase in apoptotic cells after 48h | [7] |

| Human Preosteoclastic Cells (FLG 29.1) | Apoptosis | 1 mM | Significant increase in apoptotic cells after 48h | [7] |

| Human Preosteoclastic Cells (FLG 29.1) | Intracellular ATP | 1 mM | Significant decrease at 2-4h, with recovery by 16h | [7] |

| Human Osteoblasts | RANKL Gene Expression (under compression) | 5.0 µM | Inhibited compression-induced increase (from 4.2-fold to 1.8-fold) | [10] |

Table 2: Clinical Efficacy of this compound in Humans

| Patient Population | Treatment Regimen | Duration | Primary Outcome | Result | Reference |

| Postmenopausal Osteoporosis | 100 mg/week, i.m. | 3 years | Lumbar Spine BMD | +4.5% gain | [11][12] |

| Postmenopausal Osteoporosis | 100 mg/2 weeks, i.m. | 3 years | Lumbar Spine BMD | +2.9% gain (significant at 24 months) | [12] |

| Postmenopausal Osteoporosis | N/A | N/A | Vertebral Fracture Incidence | 46% reduction | [11][13] |

| Osteopenic Postmenopausal Women | 800 mg x2 daily for 2 wks, every 3 mos | 1 year | Urinary Bone Resorption Markers (NTX, CrossLaps) | 25-50% decrease | [14] |

| Patients on Home Parenteral Nutrition | 1500 mg, i.v. every 3 months | 1 year | Lumbar Spine BMD | +0.8% (vs. -1.6% in placebo, p=0.43) | [15] |

| Patients on Home Parenteral Nutrition | 1500 mg, i.v. every 3 months | 1 year | Bone Resorption Markers (Pyridinoline) | Significant decrease (p < 0.05) | [15] |

Experimental Protocols

In Vitro Bone Resorption (Pit) Assay

This assay directly measures the functional capacity of osteoclasts to resorb bone or a mineralized substrate.

Methodology:

-

Substrate Preparation: Use commercially available calcium phosphate-coated multi-well plates or prepare devitalized bovine bone slices.

-

Cell Seeding: Isolate osteoclast precursors (e.g., from human peripheral blood mononuclear cells or rodent bone marrow) and seed them onto the prepared substrates.

-

Differentiation: Culture the cells in appropriate media containing M-CSF and RANKL for 9-14 days to induce differentiation into mature, multinucleated osteoclasts.[16][17]

-

Treatment: Introduce this compound at various concentrations into the culture medium. Include a vehicle control.

-

Incubation: Culture for an additional 24-48 hours to allow for resorption.

-

Cell Removal: Remove cells from the substrate using sonication or a sodium hypochlorite solution.

-

Visualization: Stain the resorption pits. For bone slices, toluidine blue is commonly used. For calcium phosphate plates, 5% silver nitrate (von Kossa staining) can be used, which stains the unresorbed area, leaving pits clear.[16][17]

-

Quantification: Capture images using brightfield microscopy. Use image analysis software (e.g., ImageJ) to quantify the total area of resorption pits per field of view or per slice.[16]

Osteoclast Apoptosis Assay (Caspase-3 Activity)

This assay quantifies the induction of apoptosis by measuring the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.

Methodology:

-

Cell Culture and Treatment: Culture osteoclasts (e.g., isolated rabbit osteoclasts or human osteoclast-like cells) and treat with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.[9]

-

Cell Lysis: Harvest and wash the cells. Lyse the cells using a supplied lysis buffer to release intracellular contents, including caspases.

-

Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate to the cell lysate. A common substrate is Ac-DEVD-pNA (colorimetric) or Ac-DEVD-AMC (fluorogenic).[18][19] Activated caspase-3 specifically cleaves this substrate.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

-

Detection: Measure the signal using a microplate reader. For colorimetric assays, measure absorbance at 405 nm.[20] For fluorogenic assays, measure fluorescence with excitation at ~380 nm and emission at ~440 nm.[19]

-

Analysis: The signal intensity is directly proportional to the caspase-3 activity in the sample. Normalize results to protein concentration in the lysate.

Intracellular ATP Measurement

This protocol measures the level of cellular ATP to assess the metabolic impact of this compound.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., human preosteoclastic FLG 29.1 cells) and treat with this compound (e.g., 1 mM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[7]

-

ATP Extraction: Harvest a known number of cells. Add a specific extraction reagent to lyse the cells and release the ATP into solution.[7]

-

Luciferin-Luciferase Reaction: In a luminometer-compatible microplate, add the cell extract to a luciferin-luciferase reagent. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

Detection: Immediately measure the bioluminescent signal using a luminometer. The light output is directly proportional to the ATP concentration.

-

Quantification: Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the cell extracts.

Clinical Trial Protocol for Bone Mineral Density (BMD)

This outlines a typical workflow for a clinical trial assessing this compound's effect on BMD in an at-risk population.

Methodology:

-

Patient Selection: Recruit a defined patient population (e.g., postmenopausal women with osteoporosis, defined by a specific T-score).

-

Randomization: In a double-blind manner, randomly assign participants to either the treatment group (e.g., 100 mg i.m. This compound weekly) or a placebo/control group.[12]

-

Baseline Measurement: At the start of the trial, measure baseline BMD of the lumbar spine and femoral neck for all participants using dual-energy X-ray absorptiometry (DXA). Collect baseline biochemical markers of bone turnover.

-

Treatment Period: Administer the assigned treatment for a predefined duration (e.g., 2-3 years). Monitor for adverse events and ensure patient compliance.

-

Follow-up Measurements: Repeat BMD measurements using DXA at regular intervals (e.g., 6, 12, 24, and 36 months).[12]

-

Endpoint Analysis: The primary endpoint is typically the percentage change in BMD from baseline compared between the treatment and placebo groups. Secondary endpoints may include the incidence of new fragility fractures and changes in bone turnover markers.

Conclusion

This compound effectively inhibits bone resorption through a distinct, well-characterized mechanism. Its intracellular conversion to a toxic ATP analog targets mitochondrial function, leading to energy depletion and selective apoptosis of osteoclasts. Secondary effects on osteoblast signaling may further contribute to its antiresorptive profile. Quantitative data from a range of in vitro and clinical studies confirm its ability to reduce bone turnover, increase bone mineral density, and lower fracture risk in various patient populations. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this compound and other antiresorptive agents.

References

- 1. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Disodium? [synapse.patsnap.com]

- 4. Further insight into mechanism of action of this compound: inhibition of mitochondrial ADP/ATP translocase by a nonhydrolyzable, adenine-containing metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new endogenous ATP analog (ApppI) inhibits the mitochondrial adenine nucleotide translocase (ANT) and is responsible for the apoptosis induced by nitrogen-containing bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound acts on human osteoclastic cell proliferation, differentiation and function in a bioreversible manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of compressive loading and incubation with this compound on the RANKL/OPG system of human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: mechanisms of action on bone remodelling and clinical use in osteometabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intramuscular this compound therapy in postmenopausal osteoporosis [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. The effectiveness of cyclic and continuous oral this compound therapy on bone density and markers in osteopenic postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of cyclical intravenous this compound therapy on bone mineral density and markers of bone turnover in patients receiving home parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biogot.com [biogot.com]

- 19. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

The Suicide Bag Technique: An In-depth Technical Guide to Early Research on Clodronate-Mediated Macrophage Depletion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on clodronate-encapsulated liposomes for the targeted depletion of macrophages. This pioneering technique, often referred to as the "macrophage suicide" approach, has been instrumental in elucidating the diverse roles of macrophages in health and disease. This document delves into the core principles, experimental methodologies, and quantitative outcomes from early studies, offering a valuable resource for researchers utilizing or exploring this powerful tool.

Core Principle: Trojan Horse-Mediated Apoptosis

The selective depletion of macrophages using this compound relies on the phagocytic nature of these cells. This compound, a non-nitrogenous bisphosphonate, is encapsulated within multilamellar liposomes. These liposomes act as a "Trojan horse," being readily recognized and engulfed by macrophages.[1][2]

Once inside the macrophage, the liposomes are trafficked to the phagolysosomes. Here, the acidic environment and lysosomal phospholipases degrade the phospholipid bilayers, releasing the encapsulated this compound into the cytoplasm.[1] Free this compound has a very short half-life in circulation and cannot easily cross cell membranes, ensuring its effects are localized to the phagocytic cells that have ingested the liposomes.[1]

Upon release into the cytosol, this compound is metabolized by aminoacyl-tRNA synthetases into a non-hydrolyzable ATP analog, adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p).[2][3] This cytotoxic metabolite is the key effector of macrophage depletion.

Signaling Pathway of this compound-Induced Macrophage Apoptosis

The accumulation of AppCCl2p within the macrophage triggers a cascade of events leading to apoptosis. The primary target of AppCCl2p is the mitochondrial Adenine Nucleotide Translocase (ANT), an inner mitochondrial membrane protein responsible for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm.[3][4][5]

The binding of AppCCl2p to ANT inhibits its function, leading to a collapse of the mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore (mPTP).[3][4] This disruption of mitochondrial integrity results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, ultimately activating the caspase cascade and executing the apoptotic program.

Experimental Protocols

The following protocols are based on the foundational work by Van Rooijen and Sanders, as described in their seminal 1994 publication in the Journal of Immunological Methods and other early research.[1][6]

Preparation of this compound-Encapsulated Liposomes

This protocol outlines the preparation of multilamellar liposomes containing this compound using the thin-film hydration method.

Materials:

-

Phosphatidylcholine (e.g., from egg yolk)

-

Cholesterol

-

Chloroform

-

This compound (dichloromethylene bisphosphonate) solution (e.g., 0.6 M in PBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Sonication equipment (optional)

-

Centrifuge

Procedure:

-

Lipid Film Formation:

-

Hydration and Encapsulation:

-

Add 10 mL of the 0.6 M this compound solution in PBS to the flask containing the lipid film.[6]

-

Disperse the lipid film by gentle rotation of the flask at room temperature for approximately 15 minutes.[6] This allows for the hydration of the lipid sheets and the formation of multilamellar vesicles encapsulating the this compound solution.

-

-

Liposome Maturation and Sizing (Optional):

-

Allow the liposome suspension to stand at room temperature for 2 hours to permit swelling and annealing of the liposomes.

-

For a more uniform size distribution, the suspension can be briefly sonicated in a water bath sonicator.

-

-

Purification:

-

To remove unencapsulated this compound, centrifuge the liposome suspension (e.g., at 10,000 x g for 15 minutes).

-

Discard the supernatant and resuspend the liposome pellet in sterile PBS.

-

Repeat the washing step at least two more times.

-

-

Final Preparation and Storage:

-

Resuspend the final liposome pellet in a known volume of sterile PBS. The typical concentration of encapsulated this compound is approximately 5 mg/mL.

-

Store the liposome suspension at 4°C. Do not freeze , as this will disrupt the liposomal structures.

-

In Vivo Macrophage Depletion

This protocol describes the systemic depletion of macrophages in rodents. The route of administration can be tailored to target specific macrophage populations.

Materials:

-

This compound-encapsulated liposomes (prepared as above)

-

Control liposomes (containing PBS instead of this compound)

-

Sterile syringes and needles

-

Experimental animals (e.g., mice, rats)

Procedure:

-

Dosing:

-

For systemic depletion of macrophages in the liver and spleen, a typical dose for a 20-25 g mouse is 200 µL of the this compound liposome suspension administered via intravenous (i.v.) or intraperitoneal (i.p.) injection.[7]

-

-

Administration:

-

Bring the liposome suspension to room temperature before injection.

-

Gently mix the suspension by inverting the vial to ensure homogeneity.

-

Administer the liposomes to the animals using the chosen route of injection.

-

-

Time Course of Depletion:

In Vitro Macrophage Depletion

This protocol details the depletion of macrophages in cell culture, using the RAW 264.7 cell line as an example.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound-encapsulated liposomes

-

Control liposomes

-

Cell culture plates

-

Incubator (37°C, 5% CO2)

-

Cell viability assay kit (e.g., MTT, CCK-8)

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells in multi-well plates at a desired density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the this compound liposome and control liposome suspensions in complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the liposomes at various concentrations (e.g., 100, 200, 400 µg/mL of this compound).[10]

-

-

Incubation:

-

Incubate the cells with the liposomes for a specified period (e.g., 4-24 hours).[10]

-

-

Assessment of Depletion:

-

After the incubation period, assess cell viability using a standard assay to quantify the extent of macrophage depletion.

-

Quantitative Data on Macrophage Depletion

The efficiency of macrophage depletion can vary depending on the target organ, the dose of this compound liposomes, and the time point of analysis. The following tables summarize quantitative data from early and subsequent research.

Table 1: In Vivo Macrophage Depletion Efficiency

| Organ/Tissue | Animal Model | Depletion Efficiency (%) | Time Point Post-Injection | Reference(s) |

| Spleen (Red Pulp) | Mouse | ~90% | 24 hours | [8] |

| Liver (Kupffer Cells) | Mouse | ~90% | 24 hours | [8] |

| Spleen | Mouse | >95% (F4/80+) | 2 days | [2] |

| Liver | Mouse | 52% reduction | 48 hours | [11] |

| Spleen | Mouse | Significant reduction | 48 hours | [11] |

Table 2: In Vitro Macrophage Depletion Efficiency

| Cell Line/Type | This compound Conc. (µg/mL) | Viability Reduction (%) | Incubation Time (hours) | Reference(s) |

| RAW 264.7 | 100 | Significant | 24 | [10] |

| RAW 264.7 | 200 | Significant | 24 | [10] |

| RAW 264.7 | 400 | Significant | 24 | [10] |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for a macrophage depletion experiment and the logical relationship between the components of this technique.

This in-depth guide serves as a foundational resource for understanding and applying the this compound-liposome macrophage depletion technique. By providing detailed insights into the early research, it aims to empower current and future generations of scientists to effectively utilize this method in their quest to unravel the complex roles of macrophages in biological systems.

References

- 1. Liposome mediated depletion of macrophages: mechanism of action, preparation of liposomes and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intravenous Injection – Clodrosome: Liposomal this compound [clodrosome.com]

- 3. Further insight into mechanism of action of this compound: inhibition of mitochondrial ADP/ATP translocase by a nonhydrolyzable, adenine-containing metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A new endogenous ATP analog (ApppI) inhibits the mitochondrial adenine nucleotide translocase (ANT) and is responsible for the apoptosis induced by nitrogen-containing bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. yeasenbio.com [yeasenbio.com]

- 8. Macrophage Inhibitor this compound Enhances Liver Transduction of Lentiviral but Not Adeno-Associated Viral Vectors or mRNA Lipid Nanoparticles in Neonatal and Juvenile Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A protocol for macrophage depletion and reconstitution in a mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of finely tuned liposome nanoplatform for macrophage depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Macrophage depletion increases target specificity of bone-targeted nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies on Bisphosphonates and Osteoclast Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphosphonates are a class of drugs widely used in the treatment of bone diseases characterized by excessive osteoclast-mediated bone resorption, such as osteoporosis and Paget's disease.[1][2] Their efficacy stems from their ability to inhibit osteoclast function, leading to a decrease in bone turnover and an increase in bone mass. This technical guide provides an in-depth overview of the foundational studies that have elucidated the mechanisms of action of bisphosphonates on osteoclast activity, with a focus on experimental protocols, quantitative data, and the underlying signaling pathways.

Mechanisms of Action

Bisphosphonates are structurally similar to endogenous pyrophosphate and are classified into two main groups based on their chemical structure and mechanism of action: non-nitrogen-containing bisphosphonates (NN-BPs) and more potent nitrogen-containing bisphosphonates (N-BPs).[3][4]

Nitrogen-Containing Bisphosphonates (N-BPs)

N-BPs, such as alendronate, risedronate, and zoledronic acid, are the most clinically prevalent class of bisphosphonates.[5] Their primary molecular target is farnesyl pyrophosphate synthase (FPPS) , a key enzyme in the mevalonate pathway.[6][7]

The Mevalonate Pathway and its Inhibition:

The mevalonate pathway is essential for the production of cholesterol and isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[8] These isoprenoids are crucial for the post-translational modification process known as prenylation, where they are attached to small GTP-binding proteins like Ras, Rho, and Rac.[9] Prenylation is vital for the proper localization and function of these proteins, which regulate essential cellular processes in osteoclasts, including cytoskeletal organization, membrane ruffling, and intracellular trafficking.[9]

By inhibiting FPPS, N-BPs prevent the synthesis of FPP and GGPP.[6] This lack of isoprenoid lipids disrupts the prenylation of small GTPases, leading to osteoclast inactivation and the induction of apoptosis (programmed cell death).[10][11]

Non-Nitrogen-Containing Bisphosphonates (NN-BPs)

NN-BPs, such as etidronate and clodronate, exert their effects through a different mechanism.[4] They are metabolized within osteoclasts into non-hydrolyzable analogs of adenosine triphosphate (ATP).[4] These cytotoxic ATP analogs accumulate intracellularly, interfering with ATP-dependent cellular processes and ultimately inducing osteoclast apoptosis.[4]

Quantitative Data on Bisphosphonate Potency

The potency of bisphosphonates varies significantly based on their chemical structure. N-BPs are generally much more potent than NN-BPs. The following tables summarize key quantitative data from foundational studies, providing a comparison of the inhibitory effects of various bisphosphonates.

Table 1: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Nitrogen-Containing Bisphosphonates

| Bisphosphonate | IC50 for Human FPPS Inhibition (nM) |

| Zoledronic Acid | 2.5 - 3 |

| Risedronate | 5.7 - 8.9 |

| Ibandronate | 25 - 47 |

| Alendronate | 260 - 440 |

| Pamidronate | 353 - 530 |

Data compiled from multiple sources. IC50 values can vary based on experimental conditions.

Table 2: In Vitro Inhibition of Bone Resorption by Bisphosphonates

| Bisphosphonate | Relative Potency (Etidronate = 1) | EC50 for Bone Resorption Inhibition |

| Zoledronic Acid | >10,000 | ~10⁻⁸ M |

| Risedronate | 5,000 - 10,000 | ~10⁻⁷ M |

| Ibandronate | 1,000 - 5,000 | ~10⁻⁷ M |

| Alendronate | 100 - 1,000 | ~10⁻⁶ M |

| Pamidronate | 100 | ~10⁻⁶ M |

| This compound | 10 | ~10⁻⁵ M |

| Etidronate | 1 | ~10⁻⁴ M |

Relative potencies and EC50 values are approximations compiled from various in vitro resorption assays and can vary between studies.[3]

Table 3: Induction of Osteoclast Apoptosis by Bisphosphonates

| Bisphosphonate | Concentration | Apoptotic Osteoclasts (%) | Fold Increase vs. Control |

| Risedronate | 10⁻⁵ M | ~50% | ~24-fold |

| Pamidronate | 10⁻⁴ M | ~25% | ~10-fold |

| This compound | 10⁻⁴ M | ~15% | ~4-fold |

| Alendronate | 5 µM (pH 7.0) | ~35% | - |

| Zoledronate | 500 nM (pH 7.0) | ~40% | - |

Data is illustrative and compiled from various studies. The percentage of apoptotic cells and fold increase can vary significantly based on the experimental model, bisphosphonate concentration, and incubation time.[12][13][14]

Experimental Protocols

The following are detailed methodologies for key experiments used in the foundational studies of bisphosphonates and osteoclast activity.

Osteoclast Differentiation from Bone Marrow Precursors

This protocol describes the generation of mature osteoclasts from murine bone marrow macrophages.

Materials:

-

α-MEM (Minimum Essential Medium Alpha) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Macrophage Colony-Stimulating Factor (M-CSF).

-

Receptor Activator of Nuclear Factor κB Ligand (RANKL).

-

Ficoll-Paque.

-

70 µm cell strainer.

-

Tissue culture plates.

Procedure:

-

Isolation of Bone Marrow Cells:

-

Euthanize mice and dissect femurs and tibias.

-

Flush the bone marrow from the bones using a syringe with α-MEM.

-

Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.

-

-

Isolation of Mononuclear Cells:

-

Layer the cell suspension over Ficoll-Paque and centrifuge to separate mononuclear cells.

-

Collect the mononuclear cell layer.

-

-

Generation of Bone Marrow Macrophages (BMMs):

-

Culture the mononuclear cells in α-MEM containing M-CSF (e.g., 30 ng/mL) for 3-4 days. Adherent cells are BMMs.

-

-

Osteoclast Differentiation:

-

Lift the adherent BMMs and re-plate them at a desired density.

-

Culture the BMMs in α-MEM containing M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) for 5-7 days.

-

Replace the medium every 2-3 days.

-

-

Identification of Osteoclasts:

-

Mature osteoclasts are identified as large, multinucleated (≥3 nuclei) cells that are positive for Tartrate-Resistant Acid Phosphatase (TRAP) staining.

-

Bone Resorption (Pit) Assay

This assay quantifies the resorptive activity of osteoclasts on a bone-like substrate.

Materials:

-

Dentine or bone slices.

-

Mature osteoclast culture (from protocol 3.1).

-

Toluidine blue stain (1% in water).

-

Sonicator.

-

Light microscope with imaging software.

Procedure:

-

Co-culture:

-

Plate mature osteoclasts onto dentine or bone slices in a multi-well plate.

-

Culture for 48-72 hours to allow for resorption.

-

-

Cell Removal:

-

Remove the medium and wash the slices with PBS.

-

Remove the osteoclasts from the slices by sonication in water or by mechanical scraping.

-

-

Staining of Resorption Pits:

-

Stain the slices with 1% toluidine blue for 1-2 minutes.

-

Wash thoroughly with water to remove excess stain.

-

-

Quantification:

-

Visualize the resorption pits (which appear as dark blue areas) under a light microscope.

-

Capture images and use image analysis software to quantify the total resorbed area per slice.

-

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay

This assay measures the inhibitory effect of bisphosphonates on the enzymatic activity of FPPS.

Materials:

-

Recombinant human FPPS enzyme.

-

[¹⁴C]-Isopentenyl pyrophosphate ([¹⁴C]-IPP).

-

Geranyl pyrophosphate (GPP).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Bisphosphonate solutions of varying concentrations.

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the assay buffer, recombinant FPPS, and the bisphosphonate solution.

-

Pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrates: GPP and [¹⁴C]-IPP.

-

Incubate at 37°C for a specific time (e.g., 20 minutes).

-

-

Extraction and Quantification:

-

Stop the reaction (e.g., by adding acid).

-

Extract the radiolabeled product (farnesyl pyrophosphate) using an organic solvent (e.g., butanol).

-

Measure the radioactivity in the organic phase using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of FPPS inhibition for each bisphosphonate concentration compared to a control without inhibitor.

-

Determine the IC50 value (the concentration of bisphosphonate that inhibits 50% of the enzyme activity).

-

Osteoclast Apoptosis Assay (Caspase-3 Activity)

This protocol measures the activity of caspase-3, a key executioner enzyme in apoptosis.

Materials:

-

Mature osteoclast culture.

-

Bisphosphonate solutions.

-

Cell lysis buffer.

-

Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC).

-

Fluorometer.

Procedure:

-

Cell Treatment:

-

Treat mature osteoclast cultures with various concentrations of bisphosphonates for a specified duration (e.g., 24-48 hours).

-

-

Cell Lysis:

-

Wash the cells with PBS and then add cell lysis buffer.

-

Incubate on ice to ensure complete cell lysis.

-

Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

-

-

Caspase-3 Activity Measurement:

-

In a microplate, combine the cell lysate with the caspase-3 fluorogenic substrate in an appropriate assay buffer.

-

Incubate at 37°C, protected from light.

-

-

Fluorescence Reading:

-

Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorometer. The fluorescence intensity is proportional to the caspase-3 activity.

-

-

Data Analysis:

-

Quantify the increase in caspase-3 activity in bisphosphonate-treated cells compared to untreated controls.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: Mevalonate pathway and the site of inhibition by N-BPs.

Caption: Workflow for osteoclast differentiation from bone marrow.

Caption: Workflow for the bone resorption (pit) assay.

Caption: Workflow for the osteoclast apoptosis (Caspase-3) assay.

Conclusion

The foundational studies on bisphosphonates have provided a comprehensive understanding of their potent inhibitory effects on osteoclast activity. The elucidation of the mevalonate pathway as the primary target for nitrogen-containing bisphosphonates has been a landmark discovery, guiding the development of more potent and specific drugs. The experimental protocols detailed in this guide represent the cornerstone techniques that have enabled these discoveries and continue to be essential tools for the evaluation of novel anti-resorptive agents. The quantitative data underscores the structure-activity relationships among different bisphosphonates, providing a valuable resource for drug development professionals. This in-depth technical guide serves as a comprehensive resource for researchers and scientists in the field of bone biology and pharmacology.

References

- 1. dot | Graphviz [graphviz.org]

- 2. stackoverflow.com [stackoverflow.com]

- 3. researchgate.net [researchgate.net]

- 4. DOT | Graphviz [graphviz.org]

- 5. Comparative effects of five bisphosphonates on apoptosis of macrophage cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dissociation of the pro-apoptotic effects of bisphosphonates on osteoclasts from their anti-apoptotic effects on osteoblasts/osteocytes with novel analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Clodronate Liposome Preparation for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clodronate liposomes are a powerful tool for in vivo research, enabling the selective depletion of macrophages and other phagocytic cells. This allows for the investigation of the roles these cells play in a multitude of physiological and pathological processes, including immunology, oncology, and inflammatory diseases.[1][2][3] Encapsulating the hydrophilic drug this compound within liposomes facilitates its targeted delivery to phagocytic cells, which readily engulf these particles.[4][5][6] Once inside the cell, the liposome is degraded by lysosomal enzymes, releasing this compound into the cytoplasm.[4][7] The intracellular this compound is then metabolized into a non-hydrolyzable ATP analog, which induces apoptosis and leads to the elimination of the macrophage.[4] This method is highly effective, with a single dose capable of achieving substantial macrophage depletion within 24-48 hours.[8]

These application notes provide detailed protocols for the preparation and in vivo administration of this compound liposomes, along with essential information for experimental design and data interpretation.

Data Presentation: Quantitative In Vivo Dosing Parameters

The following tables summarize recommended dosing parameters for this compound liposomes in mice (20-25g). It is crucial to note that the optimal dose and frequency can vary depending on the mouse strain, target tissue, and experimental model.[2]

Table 1: Systemic Macrophage Depletion in C57BL/6J Mice [2]

| Administration Route | Typical Dose per Mouse (20-25g) | Frequency | Time to Maximum Depletion |

| Intravenous (i.v.) | 150–200 µL | Single or repeated injections | 24 hours[9] |

| Intraperitoneal (i.p.) | 150–200 µL | Single or repeated injections | 48-72 hours[9] |

Table 2: Targeted Macrophage Depletion in Mice (20-25g) [3][9]

| Target Organ/Cell Type | Recommended Administration Route(s) | Dosage | Notes |

| Spleen (Red Pulp Macrophages) | Intravenous (i.v.) or Intraperitoneal (i.p.) | Single dose: 200 µL | For long-term studies, an initial 150 µL dose followed by 100 µL every 2 weeks can be effective.[3] |

| Liver (Kupffer Cells) | Intravenous (i.v.) or Intraperitoneal (i.p.) | 200 µL | Effective for models of hepatic inflammation or infection.[3] |

| Lung (Alveolar Macrophages) | Combined i.v. and Intratracheal/Intranasal | i.v.: 150–200 µL, Intratracheal/Intranasal: 50 µL | Dual delivery enhances depletion in both airways and alveoli.[3] |

| Lymph Nodes | Intravenous (i.v.) or Intraperitoneal (i.p.) | 100–200 µL | Optimal timing and markers for validation should be determined from relevant literature.[3] |

| Brain (Microglia) | Intracerebroventricular | 10 µL | Direct administration is necessary to bypass the blood-brain barrier. |

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes (Thin Film Hydration Method)

This protocol describes a common method for preparing this compound-encapsulated liposomes.[10]

Materials:

-

Egg phosphatidylcholine

-

Cholesterol

-

Phosphatidylserine (optional, for negatively charged liposomes)[10]

-

Chloroform

-

This compound solution (e.g., 200 mg/mL in sterile saline or PBS)

-

Sterile, endotoxin-free glassware

-

Round-bottomed flask

-

Rotary evaporator

-

Probe sonicator

-

High-speed centrifuge

Methodology:

-

Lipid Film Formation:

-

Dissolve the lipid components (e.g., 80 mg egg phosphatidylcholine and 40 mg cholesterol) in chloroform in a round-bottomed flask.[10]

-

For negatively charged liposomes, 8 mg of phosphatidylserine can be included.[10]

-

Attach the flask to a rotary evaporator and rotate under vacuum to evaporate the chloroform, leaving a thin lipid film on the flask's inner surface.

-

-

Hydration:

-

Add the this compound solution to the flask containing the lipid film.

-

Hydrate the lipid film by gentle rotation or hand-shaking for approximately 2 hours at room temperature.[10] This allows for the formation of multilamellar vesicles encapsulating the this compound solution.

-

-

Sonication:

-

Purification:

-

To remove unencapsulated this compound, wash the liposomes multiple times with sterile saline or PBS.

-

Centrifuge the liposome suspension at high speed (e.g., 100,000 x g for 1 hour) to pellet the liposomes.

-

Carefully aspirate the supernatant and resuspend the liposome pellet in fresh sterile saline or PBS. Repeat this washing step at least three times.[10]

-

-

Final Preparation and Storage:

-

After the final wash, resuspend the liposomes in a known volume of sterile saline or PBS.

-

The final concentration of encapsulated this compound should be determined. A typical concentration is around 5 mg of this compound per 1 mL of suspension.

-

Store the prepared this compound liposomes at 4-8°C. Do not freeze.[6] Liposomes are typically stable for at least 6 weeks under these conditions.[8]

-

Protocol 2: In Vivo Administration of this compound Liposomes in Mice

Materials:

-

This compound liposome suspension

-

Control liposome suspension (containing saline or PBS instead of this compound)[11]

-

75% alcohol swabs

-

Appropriate mouse handling and restraint equipment

Methodology:

-

Preparation for Injection:

-

Two hours prior to injection, remove the this compound and control liposome suspensions from storage and allow them to equilibrate to room temperature.[8]

-

Immediately before drawing the suspension into the syringe, gently invert the vial 8-10 times to ensure a homogenous suspension.[8] Avoid vigorous vortexing, which can damage the liposomes.

-

-

Intravenous (i.v.) Injection (via Retro-orbital Sinus or Tail Vein):

-

Retro-orbital Injection: This method requires proper training and is performed on anesthetized mice. Briefly, a needle is inserted into the medial canthus of the eye to access the retro-orbital venous sinus for injection.[8]

-

Tail Vein Injection: Place the mouse in a restraint device. To aid in vasodilation, warm the tail with a heat lamp or warm water.[9] Disinfect the injection site with an alcohol swab. Insert the needle into one of the lateral tail veins and slowly inject the liposome suspension.

-

-

Intraperitoneal (i.p.) Injection:

-

Properly restrain the mouse, tilting its head downwards to move the abdominal organs.

-

The injection site is typically in the lower abdominal quadrant, avoiding the midline.[9]

-

Insert the needle at a 45-degree angle. Before injecting, gently pull back on the plunger to ensure no fluid or blood is aspirated, which would indicate entry into an organ or blood vessel.[9]

-

Slowly inject the liposome suspension into the peritoneal cavity.

-

-

Post-Injection Monitoring:

-

Closely monitor the animals after injection for any adverse reactions.

-

Depletion of macrophages is typically observed within 24-48 hours and can last for several days.[8] Endogenous macrophage populations will begin to repopulate within 1-2 weeks.[8] For long-term studies, repeated injections may be necessary.[8]

-

-

Validation of Macrophage Depletion:

-

It is essential to validate the efficiency of macrophage depletion in your target tissues. This can be achieved through methods such as flow cytometry or immunohistochemistry using macrophage-specific markers (e.g., F4/80, CD68).

-

Mandatory Visualizations

Signaling Pathway of this compound-Induced Macrophage Apoptosis